molecular formula C5H8N2O2 B11924268 N-(4-Oxoazetidin-2-yl)acetamide

N-(4-Oxoazetidin-2-yl)acetamide

Cat. No.: B11924268
M. Wt: 128.13 g/mol
InChI Key: VEQCFBSJQKTLNF-UHFFFAOYSA-N
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Description

N-(4-Oxoazetidin-2-yl)acetamide is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxoazetidin-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxoazetidin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted azetidinones, and various functionalized acetamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Oxoazetidin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces oxidative stress in cancer cells, leading to the activation of the intrinsic mitochondrial pathway of apoptosis. This involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 . These events culminate in programmed cell death, effectively inhibiting the growth of cancer cells.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-(4-oxoazetidin-2-yl)acetamide

InChI

InChI=1S/C5H8N2O2/c1-3(8)6-4-2-5(9)7-4/h4H,2H2,1H3,(H,6,8)(H,7,9)

InChI Key

VEQCFBSJQKTLNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)N1

Origin of Product

United States

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